
Gadolinium(3+);trihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(3+);trihydroxide, also known as Gadolinium trihydroxide or Gadolinium hydroxide (Gd(OH)3), is a chemical compound with the molecular formula GdH3O3 . It is a white solid with a molecular weight of 208.3 g/mol . The compound can be represented by the canonical SMILES [OH-].[OH-].[OH-].[Gd+3] .
Synthesis Analysis
Gadolinium(III) hydroxide can be produced in various ways such as the reaction of gadolinium(III) nitrate and sodium hydroxide . The reaction can be represented as follows: Gd(NO3)3 + NaOH → Gd(OH)3 + NaNO3 .
Molecular Structure Analysis
The molecular structure of Gadolinium(3+);trihydroxide is represented by the InChI string: InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 . The compound has a covalently-bonded unit count of 4 .
Chemical Reactions Analysis
When Gadolinium(III) hydroxide is heated to 307 °C, it decomposes to gadolinium(III) oxide-hydroxide (GdOOH), which in turn decomposes to gadolinium(III) oxide if continually heated .
Physical And Chemical Properties Analysis
Gadolinium(3+);trihydroxide is a white solid with a molecular weight of 208.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 and a topological polar surface area of 3 Ų .
Wissenschaftliche Forschungsanwendungen
Medical Imaging
Gadolinium (Gd) is one of the rare-earth elements. The properties of its trivalent cation (Gd 3+) make it suitable to serve as the central ion in chelates administered intravenously to patients as a contrast agent in magnetic resonance imaging . Such Gd-chelates have been used for more than thirty years .
Toxicity and Side Effects
During the past decades, knowledge has increased about potential harmful effects of Gd-chelates in patients with severe renal dysfunction. In such patients, there is a risk for a potentially disabling and lethal disease, nephrogenic systemic fibrosis . There has also been an increasing awareness of Gd-retention in the body, even in patients without renal dysfunction .
Extraction and Purification
The extraction and purification process of Gadolinium has been very much considered due to the importance of its applications. The transport of gadolinium ions was investigated by utilizing the supported liquid membrane with mixtures of extractants as a carrier .
Recovery of Gadolinium Ions
The systematic conditions of the process were optimized based on the experimental design approach. At the first time, the effect of mixing of two extractants such as di- (2-ethylhexyl) phosphoric acid, tributyl phosphate extractants and 1-hexyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide as a green environmental solvent was studied on the gadolinium ion transport and the optimal concentration was utilized in the preparation of carrier concentration .
Gadolinium Oxide Applications
Gadolinium (III) oxide (Gd 2 O 3) can be applied to magnetic resonance imaging, X-ray computed tomography and neutron capture therapy for cancers . Gd 3+ ions are paramagnetic and possess large magnetic moments .
Environmental Impact
Rare elements, like heavy metals, produce environmental pollutants that have adverse effects on human life . Wastes from spent mobile batteries are one of the rich sources of rare earth elements, which is essential for identifying effluent characteristics for recovery purposes .
Wirkmechanismus
Safety and Hazards
The U.S. Food and Drug Administration (FDA) has issued warnings that gadolinium-based contrast agents (GBCAs) are retained in the body, including the brain, for months to years after receiving these drugs . Gadolinium retention has not been directly linked to adverse health effects in patients with normal kidney function .
Zukünftige Richtungen
Gadolinium-based contrast agents (GBCAs) have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected . Although over 500 million doses have been administered worldwide, scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to a focus on potential toxicities associated with multiple GBCA administration .
Eigenschaften
IUPAC Name |
gadolinium(3+);trihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBMDYDXDUJO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium(3+);trihydroxide | |
CAS RN |
16469-18-4 |
Source


|
| Record name | Gadolinium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

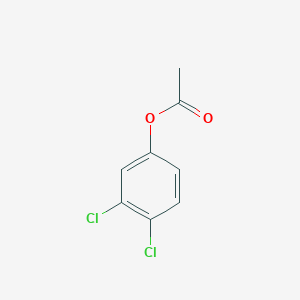
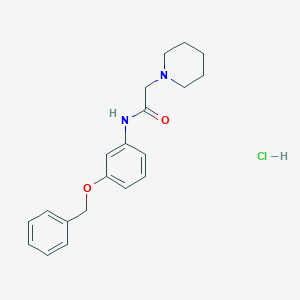
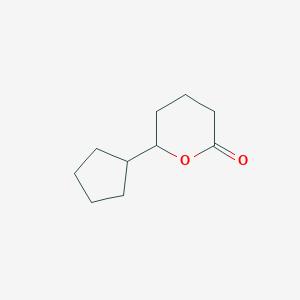
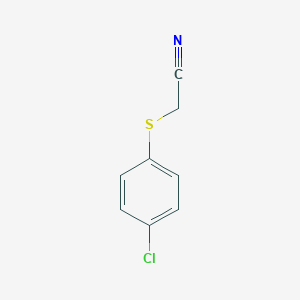
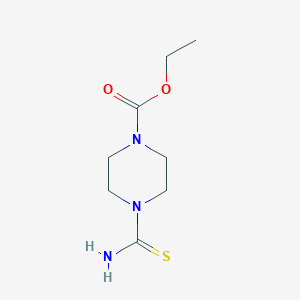
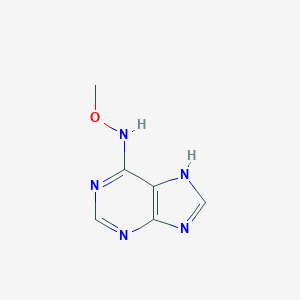
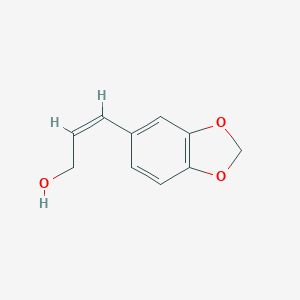

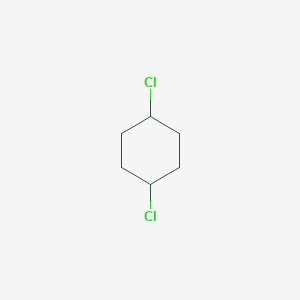

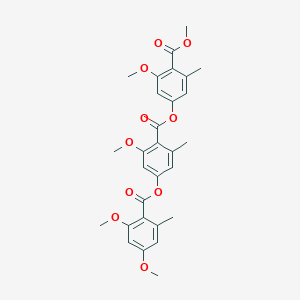
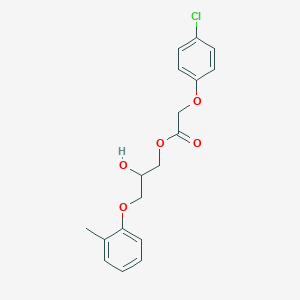

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)